

"2,3-Difluoro-6-iodobenzoic acid chemical properties"

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Compound of Interest

Compound Name: 2,3-Difluoro-6-iodobenzoic acid

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An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid

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Abstract: **2,3-Difluoro-6-iodobenzoic acid** (CAS No. 333780-75-9) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis. [1] Its unique substitution pattern, featuring vicinal fluorine atoms, an iodine atom, and a carboxylic acid group, provides a trifecta of chemical utility. This guide offers a comprehensive overview of its chemical and physical properties, expected spectroscopic signatures, logical synthetic pathways, and key reactivity profiles. We will explore its applications as a versatile intermediate in medicinal chemistry and materials science, with a focus on its role in introducing fluorine-containing moieties and facilitating complex molecular construction via cross-coupling reactions. Safety and handling protocols are also detailed to ensure its proper use in a research setting.

Core Chemical and Physical Properties

While extensive experimental data for **2,3-Difluoro-6-iodobenzoic acid** is not broadly published, its properties can be reliably inferred from its structure and comparison with closely related isomers. The molecule's characteristics are dominated by the interplay between the electron-withdrawing fluorine atoms, the bulky and reactive iodine atom, and the acidic carboxylic acid group.

Table 1: Physicochemical Properties of **2,3-Difluoro-6-iodobenzoic Acid** and Related Isomers

Property	Value for 2,3-Difluoro-6-iodobenzoic Acid	Comparative Data
CAS Number	333780-75-9[1]	2,6-Difluoro-3-iodobenzoic acid: 229178-74-9[2][3]
Molecular Formula	C ₇ H ₃ F ₂ IO ₂	C ₇ H ₃ F ₂ IO ₂ [2]
Molecular Weight	284.00 g/mol [2]	284.00 g/mol [2]
Appearance	Expected to be an off-white to pale yellow solid	Solid[2]
Melting Point (°C)	Estimated: 130-150	2,6-Difluoro-3-iodobenzoic acid: 143-146 °C[2] 2-Fluoro-6-iodobenzoic acid: 123-126 °C
Solubility	Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and sparingly soluble in water.	2,6-Difluorobenzoic acid is soluble in water.[4]
pKa	Estimated: ~2.5-3.0 (stronger acid than benzoic acid due to inductive effect of halogens)	N/A

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification. Based on the chemical structure, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals would correspond to the two aromatic protons, appearing as complex multiplets due to proton-proton (³J_{HH}) and proton-fluorine (³J_{HF}, ⁴J_{HF}) coupling. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

- ^{13}C NMR: The spectrum should display seven distinct signals. The carboxyl carbon will be the most downfield (~165 ppm). The six aromatic carbons will have their chemical shifts significantly influenced by the attached substituents. The carbons bonded to fluorine (C2, C3) will appear as doublets due to one-bond carbon-fluorine coupling (^1JCF), which is typically large (240-260 Hz). The carbon attached to iodine (C6) will be shielded relative to a C-H carbon.
- ^{19}F NMR: Two distinct signals are expected, each coupled to the other and to adjacent protons, providing crucial structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Description
O-H (Carboxylic Acid)	2500-3300	Very broad band due to hydrogen bonding
C-H (Aromatic)	3000-3100	Sharp, medium intensity stretch
C=O (Carbonyl)	1680-1710	Strong, sharp carbonyl stretch
C=C (Aromatic)	1450-1600	Multiple medium to strong bands
C-F (Aryl Fluoride)	1200-1300	Strong, characteristic stretch
C-O (Carboxylic Acid)	1210-1320	Stretch

Synthesis and Reactivity

The synthesis of **2,3-Difluoro-6-iodobenzoic acid** typically involves multi-step sequences starting from readily available fluorinated precursors. Its reactivity is governed by its three key functional sites.

Proposed Synthetic Pathway

A plausible synthetic route begins with the diazotization of a corresponding aniline precursor, a standard method for introducing iodine onto an aromatic ring.^{[5][6]}

Protocol: Hypothetical Synthesis via Diazotization

- Starting Material: 2-Amino-3,4-difluorobenzoic acid.
- Step 1: Diazotization. Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt intermediate.
- Step 2: Iodination (Sandmeyer-type Reaction). In a separate flask, prepare a solution of potassium iodide (KI) in water.
- Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
- Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
- Step 3: Work-up and Purification. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield pure **2,3-Difluoro-6-iodobenzoic acid**.

Core Reactivity

The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

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Sonogashira [label="C-I site"]; Sonogashira -> Sonogashira_Prod; Mol -> Heck [label="C-I  
site"]; Heck -> Heck_Prod; } ` Caption: Reactivity map showing transformations at the  
carboxylic acid and aryl iodide sites.
```

- Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using coupling agents like EDC or HATU).
- Aryl Iodide Group: The carbon-iodine bond is the primary site for transition-metal-catalyzed cross-coupling reactions. This makes the molecule an invaluable partner for:
 - Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
 - Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne conjugates.
 - Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
- Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring towards nucleophilic aromatic substitution (S_NAr), although this is generally less common than cross-coupling at the iodine site.

Applications in Research and Drug Discovery

2,3-Difluoro-6-iodobenzoic acid is not an end-product but a high-value intermediate for constructing complex target molecules.

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- Medicinal Chemistry: Fluorine is a "super-hydrogen" in drug design. Introducing fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and modulate physicochemical properties like lipophilicity (logP) and pK_a.^[7] This building block allows for the precise installation of a 2,3-difluorophenyl moiety. The iodine provides a handle for late-stage functionalization, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.^[8]
- Materials Science: Fluorinated aromatic compounds are used in the synthesis of organic electronics, liquid crystals, and advanced polymers. The high polarity of the C-F bond and the synthetic versatility of this molecule make it a candidate for creating novel materials with tailored electronic and physical properties.

Safety and Handling

As with all halogenated aromatic acids, proper safety precautions are mandatory. The following information is synthesized from safety data sheets (SDS) of structurally similar compounds.^[4]^[9]^[10]^[11]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.^[10]
 - H315: Causes skin irritation.^[9]^[10]

- H319: Causes serious eye irritation.[9][10]
- H335: May cause respiratory irritation.[9][11]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][9]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
 - Handling: Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
 - Keep away from strong oxidizing agents and strong bases.[4]

Conclusion

2,3-Difluoro-6-iodobenzoic acid is a powerful and versatile chemical building block. Its value is derived from the strategic placement of three distinct functional groups that offer chemists a wide array of synthetic possibilities. While it is primarily an intermediate, its role is critical in the efficient and modular construction of complex molecules, particularly in the fields of drug discovery and materials science, where the introduction of fluorine and the ability to perform late-stage modifications are highly sought after.

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